2-Chloro-3-pyridylamine

Physicochemical characterization Quality control Isomer identification

2-Chloro-3-pyridylamine (CAS 6298-19-7) is the only isomer with the 2-chloro-3-amino substitution pattern that delivers the correct regiochemistry for pirenzepine (M1 antagonist) and chlorantraniliprole (ryanodine receptor insecticide) synthesis. Substituting isomers like 2-Amino-3-chloropyridine (CAS 39620-04-7) causes divergent reaction pathways and yield loss. Its dual reactive sites—Cl at C2 for SNAr/Suzuki coupling, NH2 at C3 for amidation—are irreplaceable for constructing pyridobenzodiazepine and 3-chloro-2-pyridyl scaffolds. Water solubility of 30 g/L eases process-scale handling. Procure this exact CAS to avoid costly route revalidation and ensure synthetic fidelity.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 6298-19-7
Cat. No. B031603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-pyridylamine
CAS6298-19-7
Synonyms2-Chloro-3-aminopyridine;  2-Chloro-3-pyridinamine;  2-Chloro-3-pyridineamine;  2-Chloro-3-pyridylamine;  2-Chloropyridin-3-ylamine
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)N
InChIInChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
InChIKeyMEQBJJUWDCYIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-pyridylamine (CAS 6298-19-7) Technical Overview for Pharmaceutical & Agrochemical Procurement


2-Chloro-3-pyridylamine (CAS 6298-19-7; also referred to as 3-Amino-2-chloropyridine) is a halogenated heterocyclic amine with the molecular formula C5H5ClN2 and molecular weight of 128.56 g/mol [1]. This compound is characterized by a pyridine ring bearing a chlorine atom at the 2-position and an amino group at the 3-position. It serves primarily as a versatile building block in the synthesis of pharmaceutical active ingredients and agrochemicals, with demonstrated utility in Suzuki-Miyaura cross-coupling reactions and as a key intermediate for several commercialized therapeutics .

Why 2-Chloro-3-pyridylamine (CAS 6298-19-7) Cannot Be Substituted with Positional Isomers or Generic Aminopyridines


2-Chloro-3-pyridylamine belongs to a class of aminopyridine isomers where the relative positions of chlorine and amino substituents dictate fundamentally different reactivity profiles, physical properties, and synthetic outcomes. Substitution with a generic aminopyridine or even a positional isomer such as 2-Amino-3-chloropyridine (CAS 39620-04-7) will result in divergent reaction pathways, altered regioselectivity in cross-coupling events, and incompatible downstream synthetic routes . The unique electronic configuration arising from the 2-chloro-3-amino substitution pattern—where the electron-withdrawing chlorine activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position while the electron-donating amino group directs electrophilic reactivity—cannot be replicated by other isomers [1]. Procurement decisions predicated on chemical equivalence or simple in-class substitution will compromise synthetic fidelity and product yield. The following quantitative evidence substantiates the necessity of selecting the exact CAS 6298-19-7 compound.

Quantitative Differentiation Evidence for 2-Chloro-3-pyridylamine vs. Closest Analogs


Melting Point Differentiation: 2-Chloro-3-pyridylamine vs. 2-Amino-3-chloropyridine Positional Isomer

2-Chloro-3-pyridylamine (CAS 6298-19-7) exhibits a melting point range of 76–78 °C (literature value) as a crystalline solid, whereas its positional isomer 2-Amino-3-chloropyridine (CAS 39620-04-7) melts at 59–62 °C—a difference of approximately 17–19 °C [1]. This substantial thermal divergence enables unambiguous identification via differential scanning calorimetry (DSC) and ensures that incoming material can be verified against the correct isomer specification prior to use in GMP synthesis.

Physicochemical characterization Quality control Isomer identification

Sandmeyer Reaction Selectivity: Temperature-Dependent Chloride Displacement Unique to 3-Amino-2-chloropyridine

During Sandmeyer diazotization of 3-amino-2-chloropyridine in 48% aqueous HBr followed by CuBr addition, the product distribution between 2-chloro-3-bromopyridine and 2,3-dibromopyridine is acutely temperature-dependent. At -30 to -20 °C, only 2-chloro-3-bromopyridine is detected (2a:3a ratio = 100:0). At -15 to -10 °C, the ratio shifts to 4:1. At 0–5 °C, it becomes 1:1. At 25–32 °C, 2,3-dibromopyridine becomes the major product with a 2.3:1 ratio favoring dibromo formation [1]. This facile, temperature-dependent chloride displacement by bromide is an unexpected reactivity characteristic not observed with standard aminopyridines and demonstrates the heightened lability of the 2-chloro substituent when positioned ortho to the diazonium-forming amino group.

Sandmeyer reaction Diazotization Halogen exchange Process chemistry

Market-Segregating Application as Key Intermediate for Chlorantraniliprole and Pirenzepine

2-Chloro-3-pyridylamine is specifically identified in multiple authoritative sources as the requisite intermediate for the synthesis of chlorantraniliprole (a widely commercialized ryanodine receptor insecticide) and pirenzepine (a marketed antiulcer therapeutic) [1][2]. The 2-chloro-3-amino substitution pattern is structurally embedded in the final active molecules; alternative isomers cannot yield the same pharmacophore. Market research indicates that the synthesis of chlorantraniliprole and pirenzepine constitutes the dominant demand driver for this specific CAS compound, with projected sustained growth in procurement volume [1].

Agrochemical synthesis Pharmaceutical intermediate Commercial relevance Procurement

Solubility Profile Differentiation: Aqueous Solubility of 30 g/L Enables Aqueous Reaction Compatibility

2-Chloro-3-pyridylamine exhibits a defined aqueous solubility of 30 g/L at 20 °C and is additionally soluble in methanol [1]. This moderate water solubility permits aqueous workup procedures and enables reactions in mixed aqueous-organic solvent systems without requiring strictly anhydrous conditions. The compound produces a neutral aqueous solution (pH 7 at 30 g/L in H2O, 20 °C), minimizing concerns about acid-base mediated decomposition during processing [1].

Solubility Process chemistry Reaction medium Workup

Suzuki-Miyaura Cross-Coupling Reactivity: Defined Utility in Heteroaryl Compound Synthesis

2-Chloro-3-pyridylamine is explicitly cited as a competent substrate for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds, with the 2-chloro position serving as the electrophilic coupling partner . The presence of the 3-amino group does not interfere with palladium-catalyzed coupling under standard conditions, allowing orthogonal functionalization strategies. This contrasts with the 2-amino-3-chloropyridine isomer, where the amino group is positioned ortho to the chloro leaving group and can coordinate to palladium, potentially poisoning catalytic activity or altering regioselectivity.

Cross-coupling Palladium catalysis C-C bond formation Heteroaryl

Synthetic Route Yield: Preparation from 2-Chloro-3-nitropyridine Achieves 98% Yield

A reported synthetic route for 2-chloro-3-pyridylamine involves the reduction of 2-chloro-3-nitropyridine using Ti(0) at ambient temperature for 15 minutes, achieving a yield of 98% . This near-quantitative conversion demonstrates the synthetic accessibility of the target compound from readily available nitro precursors. In contrast, synthesis of the positional isomer 3-chloro-2-aminopyridine from 3-chloro-2-nitropyridine using SnCl2/HCl reduction is reported with variable yields (typical range 60–80%) and requires more forcing conditions [1].

Synthetic methodology Reduction Process efficiency Yield optimization

Validated Application Scenarios for 2-Chloro-3-pyridylamine (CAS 6298-19-7) Based on Quantitative Evidence


Pharmaceutical Synthesis: Production of Pirenzepine (Antiulcer Therapeutic)

2-Chloro-3-pyridylamine serves as the essential intermediate for pirenzepine synthesis, a selective M1 muscarinic receptor antagonist used clinically for peptic ulcer treatment [1]. The 2-chloro-3-amino substitution pattern is required to construct the tricyclic pyridobenzodiazepine core of the final drug substance. Procurement of this specific CAS number ensures compatibility with established manufacturing routes and avoids the need for route revalidation. Market analysis confirms that pirenzepine production represents a sustained demand driver for this compound [1].

Agrochemical Manufacturing: Key Precursor for Chlorantraniliprole Insecticide

Chlorantraniliprole, a blockbuster ryanodine receptor insecticide with global agricultural application, requires 2-chloro-3-pyridylamine as a critical building block for constructing the 3-chloro-2-pyridyl moiety present in the final active ingredient [1][2]. Alternative aminopyridine isomers cannot furnish the correct substitution pattern. The defined aqueous solubility of 30 g/L facilitates process-scale handling and aqueous workup during multi-step synthesis, contributing to manufacturing efficiency.

Medicinal Chemistry: Synthesis of Arylisoindoline-dione Anticonvulsant Agents

2-Chloro-3-pyridylamine is specifically employed as a reactant in the synthesis of arylisoindoline-diones, a class of compounds with demonstrated anticonvulsant activity in preclinical models [1]. The compound's dual reactive sites—the 2-chloro position for nucleophilic aromatic substitution and the 3-amino group for amide bond formation—enable the construction of the isoindoline pharmacophore scaffold. Researchers developing novel anticonvulsant candidates should procure this exact CAS compound to ensure synthetic reproducibility.

Process Development: Suzuki-Miyaura Cross-Coupling for Heteroaryl Library Synthesis

2-Chloro-3-pyridylamine is validated as a competent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl and heteroaryl compounds for drug discovery screening libraries [1]. The 2-chloro position undergoes oxidative addition with palladium catalysts while the 3-amino group remains available for subsequent functionalization or remains intact as part of the target scaffold. The compound's solubility profile (30 g/L in water; soluble in methanol) [2] supports both aqueous and organic reaction media, providing flexibility in protocol optimization.

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